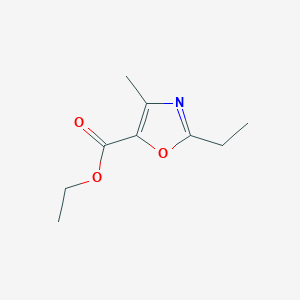

Ethyl 2-ethyl-4-methyloxazole-5-carboxylate

CAS No.: 79851-60-8

Cat. No.: VC18469297

Molecular Formula: C9H13NO3

Molecular Weight: 183.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 79851-60-8 |

|---|---|

| Molecular Formula | C9H13NO3 |

| Molecular Weight | 183.20 g/mol |

| IUPAC Name | ethyl 2-ethyl-4-methyl-1,3-oxazole-5-carboxylate |

| Standard InChI | InChI=1S/C9H13NO3/c1-4-7-10-6(3)8(13-7)9(11)12-5-2/h4-5H2,1-3H3 |

| Standard InChI Key | MPYBVTXOEXOMKY-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=NC(=C(O1)C(=O)OCC)C |

Introduction

Molecular Structure and Nomenclature

Structural Characterization

The compound’s structure can be validated via spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry. For instance, the H NMR spectrum of ethyl 4-methyloxazole-5-carboxylate reveals distinct signals for the methyl group (δ ~2.5 ppm) and ethoxy protons (δ ~1.3 ppm for CH and δ ~4.3 ppm for CH). In the target compound, the additional ethyl group at position 2 would introduce new splitting patterns, with a triplet for the ethyl CH group (δ ~1.2 ppm) and a quartet for the adjacent CH (δ ~2.8 ppm). Infrared (IR) spectroscopy would further confirm the ester carbonyl stretch near 1720 cm .

Synthesis and Manufacturing

Conventional Synthetic Routes

While no direct synthesis of ethyl 2-ethyl-4-methyloxazole-5-carboxylate has been reported, analogous methods for substituted oxazole carboxylates suggest viable pathways. One approach involves the Hantzsch oxazole synthesis, which condenses α-haloketones with amides or imides. For example, ethyl 2-methyloxazole-5-carboxylate is synthesized via cyclization of ethyl 2-chloroacetoacetate with urea under basic conditions . Adapting this method, substituting α-chloropropionyl chloride (to introduce the ethyl group) could yield the target compound.

Another route leverages cyclodehydration reactions of β-ketoamides. Ang et al. (1996) demonstrated that heating ethyl 3-(methylamino)crotonate with phosphorus oxychloride generates ethyl 2-methyloxazole-5-carboxylate in 86% yield . By replacing methylamine with ethylamine, this protocol could theoretically produce ethyl 2-ethyl-4-methyloxazole-5-carboxylate, though steric effects may reduce efficiency.

Industrial-Scale Production Challenges

Scaling up synthesis requires addressing key challenges:

-

Regioselectivity: Ensuring proper substitution at the 2- and 4-positions demands precise control over reaction conditions.

-

Purification: The liquid state of similar oxazole esters complicates distillation; column chromatography or recrystallization may be necessary.

-

Stability: Oxazole esters are often air-sensitive , necessitating inert-atmosphere processing to prevent decomposition.

Physicochemical Properties

Thermal and Optical Characteristics

Based on analogs, ethyl 2-ethyl-4-methyloxazole-5-carboxylate likely exhibits:

-

Boiling Point: ~210°C (extrapolated from ethyl 2-methyloxazole-5-carboxylate’s 210.36°C at 760 mmHg ).

-

Density: ~1.14 g/cm (similar to ethyl 2-methyloxazole-5-carboxylate ).

-

Refractive Index: ~1.47 (aligned with ethyl 4-methyloxazole-5-carboxylate ).

Solubility and Reactivity

The compound is expected to be soluble in polar aprotic solvents (e.g., DMSO, acetone) but insoluble in water due to the hydrophobic ethyl and methyl groups. Its ester group renders it susceptible to hydrolysis under acidic or basic conditions, yielding 2-ethyl-4-methyloxazole-5-carboxylic acid.

Applications in Pharmaceutical and Agrochemical Research

Drug Discovery Intermediates

Oxazole derivatives are prized in medicinal chemistry for their bioisosteric resemblance to peptide bonds. Ethyl 2-ethyl-4-methyloxazole-5-carboxylate could serve as a precursor for:

-

Antimicrobial Agents: Oxazole rings inhibit bacterial efflux pumps, enhancing antibiotic efficacy .

-

Kinase Inhibitors: Substituents at the 2- and 4-positions modulate binding affinity to ATP pockets .

Agrochemical Formulations

In agrochemistry, oxazole esters act as herbicide safeners by inducing detoxifying enzymes in crops. The ethyl and methyl groups may improve lipid solubility, facilitating foliar absorption .

Future Research Directions

-

Synthetic Optimization: Developing catalytic methods to enhance regioselectivity and yield.

-

Biological Screening: Evaluating the compound’s bioactivity in high-throughput assays.

-

Environmental Impact: Assessing biodegradation pathways to ensure regulatory compliance.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume